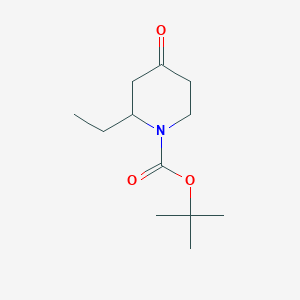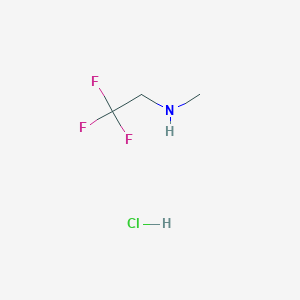
2-(1H-吲唑-3-基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring structure. This particular compound features an ethanamine group attached to the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
生化分析
Biochemical Properties
2-(1H-indazol-3-yl)ethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby exhibiting anti-inflammatory properties . Additionally, 2-(1H-indazol-3-yl)ethanamine has shown potential in inhibiting certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .
Cellular Effects
The effects of 2-(1H-indazol-3-yl)ethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, 2-(1H-indazol-3-yl)ethanamine can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(1H-indazol-3-yl)ethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of pro-inflammatory mediators . Additionally, 2-(1H-indazol-3-yl)ethanamine can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1H-indazol-3-yl)ethanamine over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-(1H-indazol-3-yl)ethanamine can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and anticancer properties .
Dosage Effects in Animal Models
The effects of 2-(1H-indazol-3-yl)ethanamine vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, some toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of 2-(1H-indazol-3-yl)ethanamine.
Metabolic Pathways
2-(1H-indazol-3-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can influence metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-(1H-indazol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 2-(1H-indazol-3-yl)ethanamine can accumulate in specific tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 2-(1H-indazol-3-yl)ethanamine is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct 2-(1H-indazol-3-yl)ethanamine to specific cellular compartments, thereby influencing its biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indazol-3-yl)ethanamine typically involves the formation of the indazole ring followed by the introduction of the ethanamine group. One common method includes the cyclization of o-aminobenzylamines with hydrazine derivatives under acidic conditions. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole core .
Industrial Production Methods: Industrial production of indazole derivatives often employs high-yielding catalytic processes. For instance, the Cu(OAc)2-catalyzed synthesis of indazoles using oxygen as the terminal oxidant has been reported to provide good yields with minimal byproducts . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include N-oxides, substituted indazoles, and reduced amine derivatives .
作用机制
The mechanism of action of 2-(1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative.
相似化合物的比较
1H-indazole: A basic indazole structure without additional functional groups.
2H-indazole: Another tautomeric form of indazole.
3H-indazole: A less common tautomeric form.
Comparison: 2-(1H-indazol-3-yl)ethanamine is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. Compared to 1H-indazole and its tautomers, this compound exhibits enhanced reactivity and potential for functionalization, making it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
2-(2H-indazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTADWSDGULTVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627219 |
Source


|
| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-68-2 |
Source


|
| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)


![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)



![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
